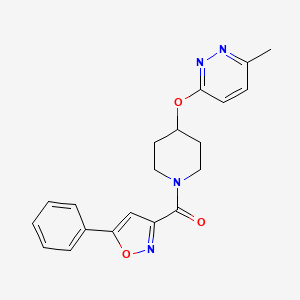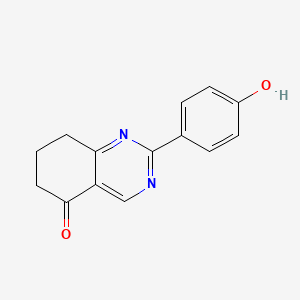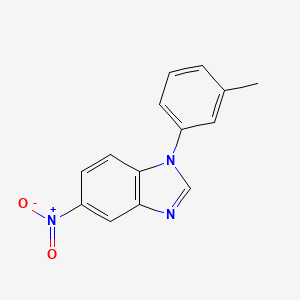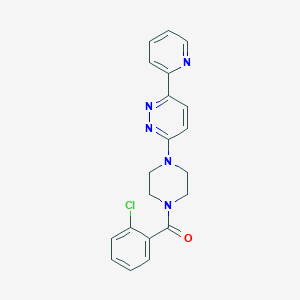![molecular formula C17H12F3NO2S B2624612 2-Phenyl-4-[4-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione CAS No. 339109-14-7](/img/structure/B2624612.png)
2-Phenyl-4-[4-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Phenyl-4-[4-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione” is a chemical compound with the molecular formula C17H12F3NO2S . It has an average mass of 351.343 Da and a monoisotopic mass of 351.054077 Da . This compound is used in various scientific research fields due to its unique structure and properties.
Molecular Structure Analysis
The molecular structure of “this compound” is defined by its molecular formula C17H12F3NO2S . The structure is characterized by the presence of phenyl and trifluoromethyl groups attached to a thiomorpholine dione core .Mecanismo De Acción
2-Phenyl-4-[4-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione acts as a serotonin receptor agonist, specifically targeting the 5-HT2A and 5-HT2C receptors. It also has affinity for other serotonin receptor subtypes, including 5-HT1A, 5-HT1B, and 5-HT7. This compound's mechanism of action is similar to that of other serotonin receptor agonists, such as LSD and psilocybin.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to increase serotonin levels in the brain, which may contribute to its anxiolytic and sedative properties. This compound has also been shown to affect other neurotransmitter systems, including dopamine and norepinephrine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Phenyl-4-[4-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. It also has a well-documented mechanism of action and has been extensively studied in scientific literature. However, this compound also has limitations, including its potential for abuse and its narrow therapeutic window. Careful dosing and monitoring are required to ensure its safe use in lab experiments.
Direcciones Futuras
There are several potential future directions for research on 2-Phenyl-4-[4-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione. One area of interest is its potential use in treating anxiety and other psychiatric disorders. This compound's anxiolytic properties make it a promising candidate for further study in this area. Another area of interest is its potential use in treating migraines and other types of chronic pain. This compound's analgesic properties make it a potential candidate for further study in this area. Additionally, further research is needed to fully understand this compound's mechanism of action and its effects on other neurotransmitter systems.
Métodos De Síntesis
The synthesis of 2-Phenyl-4-[4-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione involves the reaction of 1-(3,4-methylenedioxyphenyl)piperazine with trifluoromethylphenyl isothiocyanate. The resulting product is then treated with an acid to yield this compound. The synthesis method has been well-documented in scientific literature and has been modified to improve the yield and purity of the final product.
Aplicaciones Científicas De Investigación
2-Phenyl-4-[4-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione has been studied for its potential use in treating various medical conditions. It has been shown to have anxiolytic and sedative properties, making it a potential candidate for treating anxiety and insomnia. This compound has also been studied for its potential use in treating migraines and as an analgesic.
Propiedades
IUPAC Name |
2-phenyl-4-[4-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3NO2S/c18-17(19,20)12-6-8-13(9-7-12)21-14(22)10-24-15(16(21)23)11-4-2-1-3-5-11/h1-9,15H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGCYUAGYSMZZPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)C(S1)C2=CC=CC=C2)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 2-((2-fluorobenzyl)thio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/no-structure.png)


![N-(benzo[b]thiophen-5-yl)-4-tosylbutanamide](/img/structure/B2624544.png)

![[4-(Difluoromethylidene)cyclohexyl]methanesulfonyl chloride](/img/structure/B2624547.png)
![2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B2624549.png)


